

Application Notes and Protocols: Synthesis of 1,13-Tetradecadiene via Wittig Reaction

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Compound of Interest

Compound Name: 1,13-Tetradecadiene

Cat. No.: B1583877

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Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes.[1][2][3][4] This reaction is particularly valuable for its high degree of regioselectivity, ensuring the double bond is formed in a specific location.[2] These application notes provide a detailed protocol for the synthesis of **1,13-tetradecadiene**, a long-chain diene, utilizing the Wittig reaction. This protocol is intended for researchers and professionals in the fields of chemistry and drug development. **1,13-Tetradecadiene** and similar long-chain dienes are of interest as synthetic intermediates and can be found in various natural products, including insect pheromones.

The synthesis of **1,13-tetradecadiene** can be achieved by the reaction of a suitable phosphonium ylide with an appropriate aldehyde. For this specific synthesis, two main retrosynthetic disconnections are possible. The protocol detailed below will focus on the reaction between methylenetriphenylphosphorane and 13-tridecenal. This approach is advantageous due to the commercial availability and stability of the starting materials.

Data Presentation

The physical and chemical properties of the target compound, **1,13-tetradecadiene**, are summarized in the table below for easy reference.

Property	Value	Reference
Chemical Formula	C ₁₄ H ₂₆	--INVALID-LINK--[5], --INVALID-LINK--[6]
Molecular Weight	194.36 g/mol	--INVALID-LINK--[7], --INVALID-LINK--[5], --INVALID-LINK--[6]
CAS Number	21964-49-8	--INVALID-LINK--[5], --INVALID-LINK--[6]
Boiling Point	131 °C at 17 mmHg	--INVALID-LINK--[6]
Density	0.849 g/mL at 25 °C	--INVALID-LINK--[6]
Refractive Index	n ₂₀ /D 1.443	--INVALID-LINK--[6]
SMILES	C=CCCCCCCCCCCC=C	--INVALID-LINK--[7], --INVALID-LINK--[5]
InChI	InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-4H,1-2,5-14H2	--INVALID-LINK--[7], --INVALID-LINK--[6]

Experimental Protocols

The synthesis of **1,13-tetradecadiene** is a two-step process: the preparation of the Wittig reagent (a phosphonium ylide) and the subsequent reaction with an aldehyde. The following protocol is a general guideline and may require optimization for yield and purity.

Materials and Reagents:

- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
- 13-Tridecenal
- Anhydrous tetrahydrofuran (THF)

- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexane (for chromatography)
- Ethyl acetate (for chromatography)
- Silica gel (for column chromatography)

Equipment:

- Round-bottom flasks
- Magnetic stirrer and stir bars
- Schlenk line or argon/nitrogen inlet
- Syringes and needles
- Low-temperature bath (e.g., dry ice/acetone)
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography
- Thin-layer chromatography (TLC) plates and developing chamber

Protocol 1: In Situ Preparation of Methylene triphenylphosphorane and Wittig Reaction

This protocol describes the in situ formation of the Wittig reagent followed by the reaction with the aldehyde.^[8]

Step 1: Preparation of the Wittig Reagent (Ylide Formation)

- Under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.
- Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.
- Cool the suspension to 0 °C using an ice bath.
- Slowly add n-butyllithium (n-BuLi) (1.0 equivalent) dropwise to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction.
- Allow the mixture to warm to room temperature and stir for 1-2 hours.

Step 2: Wittig Reaction with 13-Tridecenal

- Cool the ylide solution to 0 °C.
- Dissolve 13-tridecenal (1.0 equivalent) in a minimal amount of anhydrous THF.
- Add the aldehyde solution dropwise to the ylide solution. The color of the reaction mixture will likely fade.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

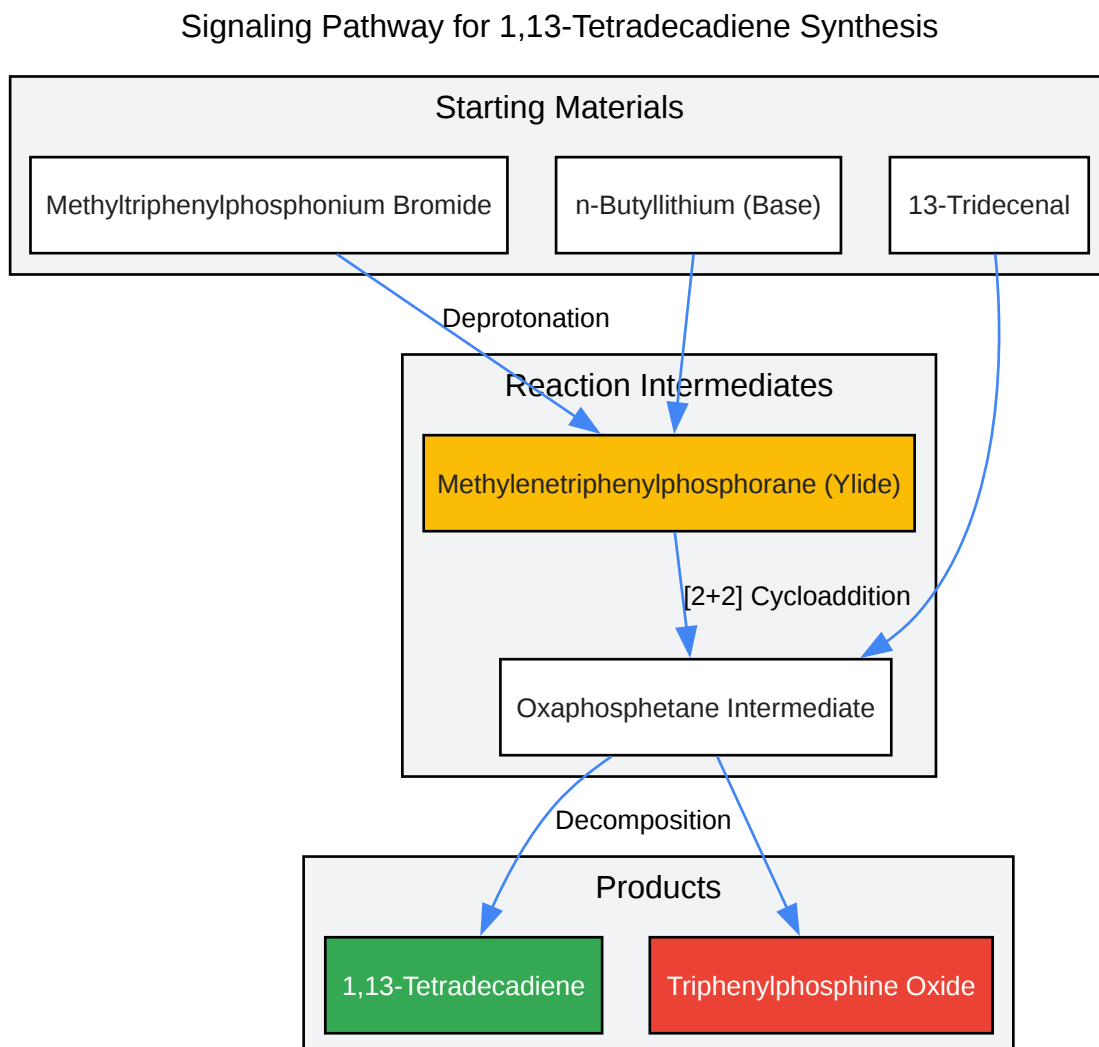
Step 3: Work-up and Purification

- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Transfer the mixture to a separatory funnel and add diethyl ether.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the organic phase using a rotary evaporator.

- The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate) to isolate the **1,13-tetradecadiene**.
- Characterize the final product using appropriate analytical techniques (e.g., ^1H NMR, ^{13}C NMR, GC-MS).

Mandatory Visualization

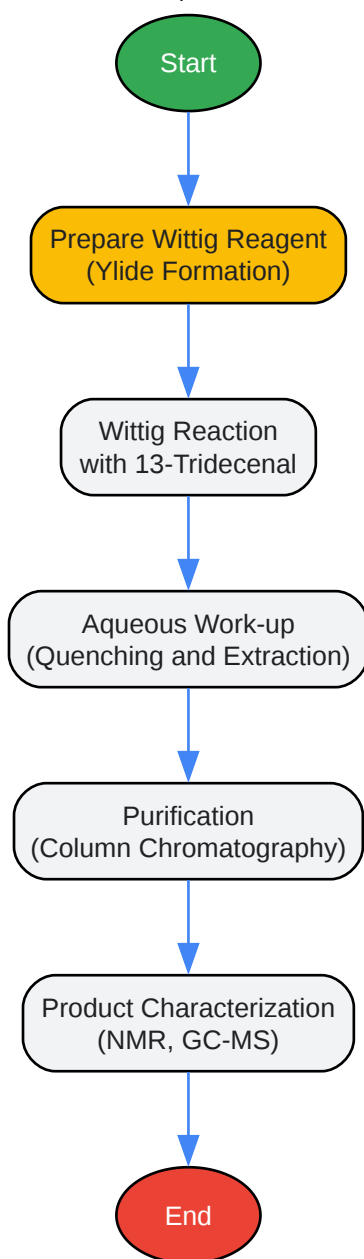
The following diagrams illustrate the key relationships and workflows in the synthesis of **1,13-tetradecadiene** via the Wittig reaction.



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Caption: A diagram illustrating the key chemical transformations in the Wittig synthesis of **1,13-tetradecadiene**.

Experimental Workflow for 1,13-Tetradecadiene Synthesis

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Caption: A flowchart outlining the major steps in the experimental procedure for synthesizing **1,13-tetradecadiene**.

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